Product packaging for Ethylidenecyclohexane(Cat. No.:CAS No. 1003-64-1)

Ethylidenecyclohexane

Cat. No.: B092872
CAS No.: 1003-64-1
M. Wt: 110.2 g/mol
InChI Key: BPBOWYWUOUJKLO-UHFFFAOYSA-N
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Description

Contextual Significance of Cyclic Alkene Derivatives in Organic Chemistry

Cyclic alkenes, or cycloalkenes, are a fundamental class of unsaturated hydrocarbons that feature a carbon-carbon double bond within a ring structure. fiveable.meontosight.ai These compounds are of paramount importance in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. ontosight.ainih.gov Their utility stems from the reactivity of the double bond, which allows for a multitude of chemical transformations. weimiaobio.com

The reactivity and stability of cyclic alkenes are significantly influenced by the size of the ring. ontosight.ai Smaller rings, such as cyclobutene, exhibit considerable ring strain, making them more reactive than larger, more stable rings like cyclohexene (B86901). ontosight.ai This inherent reactivity makes them susceptible to various addition reactions. fiveable.me For instance, the hydroboration-oxidation of cyclic alkenes is a key method for preparing cyclic alcohols, which are themselves important synthetic building blocks. fiveable.me

Furthermore, cyclic alkenes are crucial participants in cycloaddition reactions, most notably the Diels-Alder reaction. This powerful reaction allows for the construction of complex polycyclic systems, such as cyclohexene derivatives, which are common structural motifs in many natural products and bioactive compounds. weimiaobio.com The ability of alkenes to react with metals to form organometallic intermediates is also central to many carbon-carbon bond-forming reactions, including the Suzuki and Heck reactions. weimiaobio.com The diverse reactivity of cyclic alkenes underscores their essential role as foundational components in the toolkit of synthetic organic chemists. weimiaobio.com

Historical Evolution of Research on Ethylidenecyclohexane

Research into the chemical behavior of this compound has evolved over several decades, with early studies focusing on its fundamental reactions. A notable area of investigation has been its ozonolysis. A 1973 study published in the Canadian Journal of Chemistry utilized ¹⁴C labeling to investigate the ozonolysis of this compound in the presence of cyclohexanone (B45756). cdnsciencepub.com The findings supported the Criegee mechanism for carbonyl-modified alkene ozonolysis, demonstrating that cyclohexanone peroxides are the major products. cdnsciencepub.com This work was significant in elucidating the reaction pathway and ruled out the necessity of invoking Baeyer-Villiger interactions in this specific context. cdnsciencepub.com Further studies also confirmed that while ozonide formation is not completely suppressed by cyclohexanone, the reaction primarily yields polymeric peroxidic ozonolysis products. cdnsciencepub.comcdnsciencepub.com

The reactivity of this compound in acid-catalyzed reactions has also been a subject of historical interest. It has been used as a substrate in ene reactions, for example, in thermal reactions with dimethyl acetylenedicarboxylate (B1228247) (DMAD). cdnsciencepub.com Research into Lewis acid-catalyzed reactions involving this compound has also been documented. For instance, studies have explored its participation in ene reactions catalyzed by Lewis acids like dimethylaluminum chloride (Me₂AlCl), although with challenges in achieving high asymmetric induction due to the possibility of multiple transition states. brandeis.edu These early investigations laid the groundwork for understanding the intrinsic reactivity of the ethylidene-cyclohexyl moiety and paved the way for its use in more complex synthetic applications.

Contemporary Research Challenges and Opportunities for this compound

In contemporary chemical research, this compound continues to be a valuable substrate for exploring new synthetic methodologies and catalytic systems. A significant area of current research involves its use in transition metal-catalyzed reactions. For example, recent work has demonstrated the use of an earth-abundant zirconium-based catalyst for the selective 1,1-diboration of alkenes, including this compound. d-nb.inforesearchgate.net This method is noteworthy for its atom economy, as it does not require an additional alkene as a hydrogen acceptor, and it has been shown to be effective for a range of alkenes, affording the corresponding 1,1-diborylalkane of this compound in a 65% yield. d-nb.inforesearchgate.net

The application of this compound in Lewis acid-catalyzed reactions remains an active area of investigation. It is utilized as a substrate in reactions with azodicarboxylates, where its unique structure facilitates specific interactions to form valuable organic products. lookchem.com Furthermore, its double bond allows for its use in ring-opening metathesis polymerization (ROMP), leading to the synthesis of high-performance polymers. vulcanchem.com In the field of biochemistry, this compound serves as a substrate for oxidation by purified ethylbenzene (B125841) dehydrogenase, providing a tool to study enzyme specificity and oxidation mechanisms. lookchem.com

Despite these advances, challenges remain. A key challenge in reactions involving this compound is achieving high stereoselectivity, as seen in early studies of Lewis acid-catalyzed ene reactions. brandeis.edu Overcoming this challenge presents a significant opportunity for the development of novel chiral catalysts and reaction conditions. Furthermore, the synthesis of novel derivatives of this compound, such as those with trifluoromethyl groups, opens up new avenues for creating scaffolds for diversity-oriented synthesis, potentially leading to new molecules with interesting biological or material properties. tandfonline.com The growing demand for high-purity this compound, particularly in the pharmaceutical and agrochemical sectors, also drives innovation in its synthesis and purification. globalgrowthinsights.com

Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₄ nih.gov
Molecular Weight 110.20 g/mol nih.gov
Appearance Colorless liquid ereztech.com
Boiling Point 136 °C ereztech.com
Density 0.822 g/mL at 25 °C ereztech.com
CAS Number 1003-64-1 nih.gov

Interactive Data Table: Research Applications of this compound

Research AreaReaction TypeCatalyst/ReagentKey FindingsReference(s)
Catalysis 1,1-DiborationZirconium-based catalystAtom-economical synthesis of 1,1-diborylalkanes. d-nb.inforesearchgate.net
Organic Synthesis OzonolysisOzoneFormation of cyclohexanone peroxides, supporting the Criegee mechanism. cdnsciencepub.com
Organic Synthesis Lewis Acid-Catalyzed Ene ReactionMe₂AlClModest asymmetric induction due to multiple transition states. brandeis.edu
Polymer Chemistry Ring-Opening Metathesis Polymerization (ROMP)Not specifiedProduction of high-performance polymers. vulcanchem.com
Biochemistry OxidationEthylbenzene dehydrogenaseSubstrate for studying enzyme specificity. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14 B092872 Ethylidenecyclohexane CAS No. 1003-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethylidenecyclohexane
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InChI

InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2H,3-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBOWYWUOUJKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143119
Record name Cyclohexane, ethylidene-
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Molecular Weight

110.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1003-64-1
Record name Ethylidenecyclohexane
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Record name Cyclohexane, ethylidene-
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Record name Ethylidenecyclohexane
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Record name Cyclohexane, ethylidene-
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Record name Ethylidenecyclohexane
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Synthetic Methodologies for Ethylidenecyclohexane and Its Stereoisomers

Direct Synthesis Approaches to Ethylidenecyclohexane

Direct synthetic routes to this compound primarily focus on the creation of the ethylidene double bond in a single key step from a carbonyl precursor.

Catalytic Pathways for Selective this compound Formation

The Wittig reaction is a cornerstone in the synthesis of alkenes from carbonyl compounds and is highly applicable for the formation of this compound. This method involves the reaction of cyclohexanone (B45756) with a phosphonium (B103445) ylide. masterorganicchemistry.com

The process begins with the preparation of the necessary Wittig reagent, ethyltriphenylphosphonium halide, from the reaction of triphenylphosphine (B44618) with an ethyl halide. This phosphonium salt is then deprotonated using a strong base, such as n-butyllithium (n-BuLi), to generate the reactive ylide, ethylidenetriphenylphosphorane. lumenlearning.com Subsequent reaction of this ylide with cyclohexanone leads to the formation of a four-membered oxaphosphetane intermediate. lumenlearning.comorganic-chemistry.org This intermediate rapidly decomposes to yield the desired this compound and a highly stable triphenylphosphine oxide byproduct, which drives the reaction to completion. lumenlearning.com

The choice of solvent and base can influence the reaction's efficiency. While traditional solvents like THF or diethyl ether are common, dimethyl sulfoxide (B87167) (DMSO) has been shown to accelerate the reaction and often provides superior yields. orgsyn.org

Table 1: Key Reagents in Wittig Olefination for this compound Synthesis

Role Compound Name Chemical Formula
Carbonyl Source Cyclohexanone C₆H₁₀O
Ylide Precursor Ethyltriphenylphosphonium bromide C₂₀H₂₀BrP
Nucleophile Triphenylphosphine C₁₈H₁₅P
Alkylating Agent Ethyl bromide C₂H₅Br
Strong Base n-Butyllithium C₄H₉Li

Dehydrohalogenation and Hydrolysis Routes to this compound

Dehydrohalogenation, a classic elimination reaction, provides a robust route to this compound from a suitable haloalkane precursor, such as (1-chloroethyl)cyclohexane (B13118452) or (1-bromoethyl)cyclohexane. This reaction, specifically a β-elimination, involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms. wikipedia.orglibretexts.org

The reaction is typically promoted by a strong, sterically hindered base to favor elimination over substitution. youtube.com Potassium tert-butoxide is a common choice for this purpose. The mechanism generally follows the E2 pathway, where the base abstracts a proton from the carbon adjacent to the halogen-bearing carbon, simultaneously leading to the formation of the double bond and the expulsion of the halide ion. youtube.com According to Zaitsev's rule, the elimination will favor the formation of the more substituted (and thus more stable) alkene, which in this case is the desired this compound over the alternative vinylcyclohexane (B147605). youtube.com The reaction is often carried out in an alcoholic solvent. libretexts.org

The order of reactivity for the haloalkane in dehydrohalogenation is tertiary > secondary > primary. libretexts.org

Indirect Synthetic Routes through Precursor Transformation

Indirect methods involve the synthesis of an intermediate from a starting material, which is then converted into the final this compound product.

Conversion from Related Cyclohexane (B81311) Derivatives

A common indirect route begins with the Grignard reaction, utilizing cyclohexanone as the starting material. Cyclohexanone is treated with ethylmagnesium bromide, a Grignard reagent, in an ether solvent. This nucleophilic addition to the carbonyl group, followed by an acidic workup, yields the tertiary alcohol, 1-ethylcyclohexanol.

The subsequent step is the acid-catalyzed dehydration of 1-ethylcyclohexanol. youtube.com This elimination reaction is typically carried out by heating the alcohol with a strong acid catalyst such as sulfuric acid or phosphoric acid. youtube.com The reaction proceeds via protonation of the hydroxyl group, which then departs as a water molecule, a good leaving group, to form a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon adjacent to the carbocation. This process can lead to a mixture of two isomeric alkenes: the major product, 1-ethylcyclohexene (B74122) (the endocyclic alkene), and the minor product, this compound (the exocyclic alkene), in accordance with Saytzeff's (Zaitsev's) rule which favors the more substituted alkene. shaalaa.comshaalaa.com

Table 2: Products of 1-Ethylcyclohexanol Dehydration

Product Classification Relative Yield Governing Principle
1-Ethylcyclohexene Endocyclic, Trisubstituted Major Saytzeff's Rule

Isomerization-Based Synthesis of this compound

Isomerization provides a pathway to this compound from its less stable isomer, vinylcyclohexane. The thermodynamic stability of an alkene is generally greater with increasing substitution of the double bond. This compound, being a disubstituted exocyclic alkene, is often more stable than the monosubstituted endocyclic vinylcyclohexane. This difference in stability drives the isomerization process.

This transformation can be achieved under various catalytic conditions, including acid catalysis or transition-metal catalysis. The catalyst facilitates the migration of the double bond from the vinyl group into the exocyclic position. This method is particularly useful for converting mixtures rich in vinylcyclohexane into the thermodynamically favored this compound.

Emerging Synthetic Strategies for Highly Functionalized this compound Systems

Modern synthetic chemistry seeks to build molecular complexity efficiently, leading to the development of strategies for creating highly functionalized molecules. For systems containing the this compound core, emerging strategies focus on cycloaddition and fragmentation sequences, as well as metal-catalyzed cyclization reactions. paris-saclay.frnih.gov

One innovative approach involves using benzene (B151609) oxide derivatives in cycloaddition reactions. These cycloadducts can then undergo fragmentation sequences promoted by organometallic reagents, leading to a variety of highly functionalized cyclohexene (B86901) oxide derivatives. paris-saclay.fr While not directly producing this compound, these methods create complex scaffolds that could be precursors. The high degree of stereocontrol in these reactions is a significant advantage. paris-saclay.fr

Another area of development is the metal-catalyzed heterocyclization of functionalized alkynes. nih.gov These methods allow for the regioselective construction of cyclic systems. By designing suitable S-containing alkyne substrates, for example, various substituted thiophenes can be synthesized. nih.gov Adapting these principles could allow for the construction of complex carbocyclic systems, including functionalized this compound derivatives, through intramolecular cyclization pathways. These advanced methods offer atom-economical routes to novel structures with potential applications in materials science and medicinal chemistry.

Reaction Mechanisms and Transformative Pathways of Ethylidenecyclohexane

Electrophilic Addition Reactions of the Ethylidene Moiety

The electron-rich π-bond of the ethylidene moiety in ethylidenecyclohexane is susceptible to attack by electrophiles, leading to a range of addition products. The regiochemistry and stereochemistry of these reactions are dictated by the stability of the intermediates formed.

Mechanistic Studies of Hydration (e.g., Oxymercuration-Demercuration)

The hydration of this compound can be achieved via the oxymercuration-demercuration reaction, a two-step process that reliably produces the Markovnikov product without the carbocation rearrangements often seen in acid-catalyzed hydration.

The reaction proceeds through the following mechanism:

Oxymercuration : The reaction is initiated by the electrophilic attack of the mercuric acetate (B1210297) [Hg(OAc)₂] on the double bond. This forms a three-membered cyclic intermediate known as a mercurinium ion. This bridged ion stabilizes the positive charge and prevents rearrangements.

Nucleophilic Attack : A water molecule then attacks the more substituted carbon of the mercurinium ion bridge (the ring carbon). This regioselectivity is consistent with Markovnikov's rule, as the more substituted carbon can better accommodate a partial positive charge. The attack occurs from the face opposite the mercurinium bridge, resulting in an anti-addition of the -OH and -HgOAc groups.

Demercuration : The organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄). This step replaces the acetoxymercury group with a hydrogen atom. The mechanism of this step is complex, involving radicals, and is generally not stereospecific.

The net result is the addition of a hydroxyl group to the more substituted carbon of the original double bond, yielding 1-ethylcyclohexan-1-ol.

Table 1: Oxymercuration-Demercuration of this compound

Step Reagent(s) Intermediate Product Regioselectivity
1. Oxymercuration Hg(OAc)₂, H₂O Cyclic mercurinium ion Organomercury alcohol Markovnikov
2. Demercuration NaBH₄ - 1-ethylcyclohexan-1-ol -

Investigation of Halogenation and Hydrohalogenation Regio- and Stereochemistry

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound follows an electrophilic addition mechanism that proceeds through a carbocation intermediate.

Regiochemistry : The reaction adheres to Markovnikov's rule. The initial protonation of the double bond occurs at the less substituted carbon (the terminal carbon of the ethylidene group) to form the more stable tertiary carbocation on the cyclohexyl ring. Subsequent attack by the halide anion (X⁻) on this carbocation yields the major product, 1-halo-1-ethylcyclohexane. scribd.com

Stereochemistry : Because the tertiary carbocation intermediate is planar, the halide nucleophile can attack from either face. Therefore, if the reaction creates a new stereocenter, a racemic mixture of enantiomers would typically be expected.

Halogenation: The addition of halogens (X₂, where X = Cl, Br) proceeds through a different mechanism that avoids a discrete carbocation, thus preventing rearrangements.

Mechanism : The alkene's π-bond attacks one halogen atom, displacing the other as a halide ion. A bridged intermediate, known as a halonium ion (e.g., a bromonium ion), is formed.

Stereochemistry : The subsequent step involves the nucleophilic attack of the halide ion on one of the carbons of the halonium ion ring. This attack occurs from the side opposite to the bulky halonium bridge, leading to a net anti-addition of the two halogen atoms across the double bond. This stereospecificity is a key feature of halogenation reactions. The product is a vicinal dihalide, (1,2-dihaloethyl)cyclohexane.

Table 2: Halogenation and Hydrohalogenation of this compound

Reaction Reagent Intermediate Product Regiochemistry Stereochemistry
Hydrohalogenation H-X Tertiary Carbocation 1-Halo-1-ethylcyclohexane Markovnikov Not stereospecific
Halogenation X₂ Cyclic Halonium Ion (1,2-Dihaloethyl)cyclohexane Vicinal Anti-addition

Lewis-Acid Catalyzed Transformations Involving this compound as Substrate

Lewis acids can act as powerful catalysts by activating either the alkene or a reacting partner, enabling transformations that are otherwise difficult to achieve.

Reactions with Azodicarboxylates: Mechanistic Insights

This compound can participate in an ene reaction with enophiles such as diethyl azodicarboxylate (DEAD). This reaction is a pericyclic process involving the transfer of an allylic hydrogen, a shift of the ene double bond, and the formation of a new sigma bond.

Mechanism : In this reaction, this compound acts as the "ene" component, providing both the π-bond and an allylic hydrogen from the cyclohexane (B81311) ring. DEAD acts as the "enophile." The reaction proceeds through a six-membered cyclic transition state. An allylic hydrogen from the C6 position of the cyclohexane ring is transferred to one of the nitrogen atoms of DEAD, while a new C-N bond is formed between the C2 carbon of the ring and the other nitrogen atom. Simultaneously, the double bond shifts to the C1-C2 position within the ring.

Lewis Acid Catalysis : The reaction can be significantly accelerated by a Lewis acid (e.g., SnCl₄, Et₂AlCl). The Lewis acid coordinates to one of the carbonyl oxygens or nitrogen atoms of the azodicarboxylate, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This coordination makes the enophile more electrophilic and enhances its reactivity toward the ene, allowing the reaction to proceed under milder conditions. The mechanism can be either concerted or stepwise, depending on the specific reactants and catalyst used. wikipedia.org

Exploration of Other Lewis-Acid Mediated Processes

This compound can also undergo other Lewis acid-mediated transformations, such as carbonyl-ene reactions and Friedel-Crafts-type alkylations.

Carbonyl-Ene Reaction : In a reaction analogous to that with azodicarboxylates, this compound can act as the ene component in a reaction with an aldehyde or ketone (the enophile). A Lewis acid, such as dimethylaluminum chloride (Me₂AlCl), activates the carbonyl compound by coordinating to its oxygen atom. This activation facilitates the attack by the alkene, leading to the formation of a homoallylic alcohol. nih.gov

Friedel-Crafts Alkylation : The double bond of this compound can act as a nucleophile in a Friedel-Crafts-type reaction. In the presence of a Lewis acid (e.g., AlCl₃, FeCl₃), an alkyl halide can be activated to form a carbocation (or a related electrophilic species). The alkene then attacks this electrophile, forming a new C-C bond and a tertiary carbocation on the cyclohexane ring, which is subsequently neutralized. wikipedia.orgbyjus.com

Oxidation Processes of this compound

The double bond of this compound is susceptible to various oxidative transformations, leading to epoxides, diols, or cleavage products, depending on the reagent and conditions employed.

Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. The reaction is a concerted, syn-addition where an oxygen atom is delivered to one face of the double bond, forming a three-membered oxirane ring. byjus.commasterorganicchemistry.comvanderbilt.edu The product is 1-ethyl-1,2-epoxycyclohexane.

Syn-Dihydroxylation : Treatment with cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions or with osmium tetroxide (OsO₄) followed by a reductive workup (e.g., NaHSO₃) yields a vicinal diol. nih.govrsc.orgrutgers.edu The mechanism involves the formation of a cyclic manganate (B1198562) or osmate ester intermediate, which upon hydrolysis gives the diol. This process results in the syn-addition of two hydroxyl groups across the double bond.

Oxidative Cleavage (Ozonolysis) : Ozonolysis provides a method for cleaving the double bond entirely. This compound reacts with ozone (O₃) at low temperatures to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. scribd.comwikipedia.orgchadsprep.com Subsequent workup determines the final products. A reductive workup (e.g., with dimethyl sulfide, Me₂S) cleaves the ozonide to yield two carbonyl compounds: cyclohexanone (B45756) and acetaldehyde. wikipedia.org

Table 3: Oxidation Reactions of this compound

Reaction Reagent(s) Key Intermediate Product(s) Stereochemistry
Epoxidation m-CPBA - (Concerted) 1-ethyl-1,2-epoxycyclohexane Syn-addition
Syn-Dihydroxylation 1. OsO₄ 2. NaHSO₃ Cyclic osmate ester 1-(1,2-dihydroxyethyl)cyclohexan-1-ol Syn-addition
Ozonolysis 1. O₃ 2. Me₂S Ozonide Cyclohexanone and Acetaldehyde -

Enzymatic Oxidation Pathways (e.g., by Purified Ethylbenzene (B125841) Dehydrogenase)

Ethylbenzene dehydrogenase, a molybdenum/iron-sulfur/heme enzyme, is known for its unique ability to oxidize hydrocarbons like ethylbenzene without the need for molecular oxygen. nih.govmpg.de This enzyme catalyzes the initial step in the anaerobic degradation of ethylbenzene. mpg.denih.gov Purified ethylbenzene dehydrogenase has demonstrated the capability to transform nonaromatic compounds, including this compound. nih.gov

The enzymatic oxidation of this compound by ethylbenzene dehydrogenase represents a significant biochemical transformation. This enzyme, typically involved in the anaerobic metabolism of ethylbenzene, facilitates the stereoselective hydroxylation of its substrate. nih.gov In the case of ethylbenzene, it is converted to (S)-(-)-1-phenylethanol. mpg.denih.gov While the specific resulting product for this compound is not detailed in the provided information, the enzyme is known to add a hydroxyl group derived from water. nih.gov

Ethylbenzene dehydrogenase is a complex enzyme, existing as a heterotrimer with subunits designated as α, β, and γ. nih.gov The active site contains a molybdenum cofactor, along with iron-sulfur clusters. nih.govwikipedia.org The reaction mechanism involves the oxidation of the substrate at the benzylic carbon in ethylbenzene, a process that is coupled to the reduction of an electron acceptor. nih.govwikipedia.org

ComponentDescriptionReference
EnzymeEthylbenzene Dehydrogenase nih.gov
SubstrateThis compound nih.gov
CofactorsMolybdenum, Iron-Sulfur Clusters, Heme nih.govnih.gov
Reaction TypeAnaerobic Oxidation/Hydroxylation mpg.denih.gov

Ozonolysis Mechanisms and By-Product Formation

The ozonolysis of this compound is a chemical process that cleaves the double bond of the molecule using ozone (O₃). wikipedia.org This reaction proceeds through the Criegee mechanism, which involves a series of steps. organic-chemistry.org

Initially, ozone adds to the double bond of this compound in a 1,3-dipolar cycloaddition to form a primary ozonide, also known as a molozonide. organic-chemistry.orgchemistrysteps.com This intermediate is unstable and rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.orgchemistrysteps.com The work-up conditions following the initial reaction with ozone determine the final products. wikipedia.org A reductive work-up typically yields aldehydes or ketones. masterorganicchemistry.com

In the ozonolysis of this compound, the expected products from the cleavage of the exocyclic double bond are cyclohexanone and acetaldehyde. cdnsciencepub.com However, the reaction environment can influence the formation of by-products. When the ozonolysis is carried out in the presence of excess cyclohexanone, the formation of the typical ozonide is suppressed, and instead, cyclohexanone peroxides can become the major products. cdnsciencepub.com Another potential by-product, though formed in very small quantities, is 6-hexanolide. cdnsciencepub.com

ReactantReagentIntermediatePrimary ProductsPotential By-products
This compoundOzone (O₃)Molozonide, OzonideCyclohexanone, AcetaldehydeCyclohexanone Peroxides, 6-Hexanolide

Rearrangement and Isomerization Dynamics of this compound

Positional Isomerization Mechanisms (e.g., Chain-Walking)

Positional isomerization of olefins, such as the potential rearrangement of this compound, can occur through a process known as "chain-walking" or "chain migration." wikipedia.orgscispace.com This mechanism is particularly relevant in the context of metal-catalyzed polymerizations of alkenes. wikipedia.org Chain-walking involves the migration of a metal catalyst along a hydrocarbon chain. researchgate.net

The process is initiated by the dissociation of a ligand from a metal-alkene complex, leading to an unsaturated cationic species. wikipedia.org This is followed by a β-hydride elimination, which forms a metal-hydride-alkene complex. wikipedia.orgresearchgate.net The subsequent reinsertion of the metal-hydride into the carbon-carbon double bond, but at a different position, results in the movement of the double bond along the chain. wikipedia.org This iterative sequence of β-hydride elimination and reinsertion allows the metal center to "walk" along the carbon backbone. researchgate.net While the specific application of chain-walking to this compound is not detailed, this mechanism provides a framework for understanding how its double bond could potentially be isomerized to different positions within the cyclohexane ring or the ethyl group.

Stereoselective Isomerization of this compound

Stereoselective isomerization refers to the conversion of a molecule into a specific stereoisomer. In the context of alkenes, this often involves the selective formation of either the E (entgegen) or Z (zusammen) isomer. Catalysts play a crucial role in controlling the stereoselectivity of these reactions. For instance, certain iridium-based catalysts have been shown to achieve complete E-selectivity in the isomerization of ω-diene epoxides. nih.govsemanticscholar.org Similarly, bis(pentafluorophenyl)borane (B69467) has been reported as a catalyst for the E-selective isomerization of terminal alkenes to internal alkenes. rsc.org

While specific studies on the stereoselective isomerization of this compound were not found in the provided search results, the principles of stereoselective catalysis can be applied. A suitable catalyst could potentially convert this compound into a specific stereoisomer of ethylcyclohexene, for example. The choice of catalyst and reaction conditions would be critical in directing the outcome of such a transformation.

Detailed Analysis of Metal-Catalyzed Isomerization (Alkyl, Radical, π-Allyl Mechanisms)

Metal-catalyzed isomerization of alkenes can proceed through several distinct mechanisms, primarily the alkyl (or metal-hydride insertion-elimination) mechanism and the π-allyl mechanism. researchgate.net

The alkyl mechanism involves the insertion of the alkene into a metal-hydride bond to form a metal-alkyl intermediate. researchgate.net This is followed by a β-hydride elimination from an adjacent carbon, which regenerates the alkene with the double bond in a new position and reforms the metal-hydride catalyst. researchgate.net

The π-allyl mechanism proceeds through the oxidative addition of an allylic C-H bond of the alkene to the metal center. researchgate.net This forms a π-allyl metal hydride intermediate. Subsequent reductive elimination can then yield the isomerized alkene. researchgate.net This mechanism results in a 1,3-hydride shift. nih.gov

A radical mechanism is another possibility, though less commonly cited in the context of the primary isomerization pathways. It would involve radical intermediates in the rearrangement process.

The specific mechanism that dominates depends on the metal catalyst, the ligands, and the substrate. For instance, palladium(II) catalysts are well-studied for olefin isomerization and can operate through either the alkyl or π-allyl pathway. researchgate.net

MechanismKey IntermediateKey Steps
Alkyl (Metal-Hydride Insertion-Elimination)Metal-alkyl complexAlkene insertion into M-H bond, β-hydride elimination
π-Allylπ-allyl metal hydride complexOxidative addition of allylic C-H, reductive elimination

Catalytic Applications and Catalysis Driven Transformations of Ethylidenecyclohexane

Heterogeneous Catalysis in Ethylidenecyclohexane Conversions

Heterogeneous catalysis, where the catalyst and reactants exist in different phases, is fundamental to many industrial chemical processes due to the ease of catalyst separation and recycling. sigmaaldrich.commdpi.comyoutube.com In the context of this compound, heterogeneous catalysts are primarily employed for hydrogenation and dehydrogenation reactions.

Hydrogenation: The catalytic hydrogenation of the double bond in this compound to produce ethylcyclohexane (B155913) is a common transformation. This reduction is typically achieved using hydrogen gas in the presence of a solid metal catalyst. youtube.comyoutube.com Various metal catalysts supported on materials like carbon are effective for this purpose.

CatalystReaction TypeObservations
Platinum (Pt) HydrogenationEffective for the hydrogenation of alkenes. sigmaaldrich.com Pt-based catalysts are also investigated for transfer dehydrogenation. nih.gov
Palladium (Pd) HydrogenationWidely used for the hydrogenation of alkenes to alkanes. sigmaaldrich.comyoutube.com
Rhodium (Rh) HydrogenationRhodium-based catalysts are used for the hydrogenation of cyclic hydrocarbons. mdpi.com
Ruthenium (Ru) HydrogenationUsed in catalysts for both hydrogenation and dehydrogenation processes. nih.gov
Nickel (Ni) HydrogenationNickel nanocrystals have shown high activity in the hydrogenation of toluene, a related cyclic system. nih.gov

Dehydrogenation: The reverse reaction, acceptorless dehydrogenation (AD), transforms ethylcyclohexane back into this compound or other unsaturated derivatives, releasing hydrogen gas. This process is crucial for applications like liquid organic hydrogen carriers (LOHCs), where cyclic hydrocarbons are used for hydrogen storage. nih.govrsc.org Heterogeneous catalysts, often based on platinum-group metals, are essential for facilitating this endothermic reaction. nih.govresearchgate.net For instance, platinum-tin catalysts on a carbon support (Pt-Sn/C) have been studied for the transfer dehydrogenation of long-chain alkanes, a process with mechanistic similarities to the dehydrogenation of cyclic hydrocarbons. nih.gov

Homogeneous Catalysis for this compound Transformations

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This often leads to higher selectivity and milder reaction conditions compared to heterogeneous systems. sigmaaldrich.comyoutube.com Soluble complexes of transition metals like rhodium, iridium, and ruthenium are common homogeneous catalysts for transformations involving alkenes. youtube.com

Transition metals are at the heart of many homogeneous catalytic processes due to their variable oxidation states and ability to coordinate with organic molecules.

Manganese (Mn): Manganese, an earth-abundant metal, has emerged as a cost-effective catalyst for various organic transformations. An additive-free manganese-catalyzed isomerization of terminal alkenes to internal alkenes has been reported, operating at room temperature. chemrxiv.org A notable example is the use of a manganese(I) borohydride (B1222165) complex, cis-[Mn(dippe)(CO)₂(κ²-BH₄)], for the efficient and selective transformation of terminal alkenes into the corresponding internal E-alkenes. chemrxiv.org Mechanistic studies, combining stoichiometric reactions, in-situ NMR analysis, and computational work, indicate that the catalytic process is initiated by the liberation of a "BH₃" equivalent. The isomerization proceeds via a metal hydride mechanism involving the insertion of the olefin into a metal-hydride bond, forming an alkyl metal intermediate, followed by β-hydride elimination to yield the isomerized product. nih.govacs.org

Iridium (Ir): Iridium complexes are highly effective catalysts for hydrogenation and isomerization reactions. youtube.comnih.gov Cationic iridium pincer complexes have been investigated for the isomerization of alkenes, with mechanistic studies suggesting a pathway involving an iridium allyl hydride intermediate. escholarship.orglookchem.com For instance, complexes like [(Cy₃P)(pyridine)Ir(cod)]X are versatile for the hydrogenation of allylic alcohols, and by modifying the reaction conditions to exclude molecular hydrogen, these catalysts can exclusively promote isomerization. nih.gov Cooperative catalysis, combining an iridium(III) catalyst with a Brønsted acid, has been used in isomerization/Prins cyclization strategies. nih.gov

Rhodium (Rh): Rhodium complexes are renowned for their catalytic activity in hydrogenation. Wilkinson's catalyst, [RhCl(PPh₃)₃], is a classic example of a homogeneous hydrogenation catalyst that reduces alkenes to alkanes. youtube.comwikipedia.org The catalytic cycle typically involves the oxidative addition of hydrogen, coordination of the alkene, insertion of the alkene into a rhodium-hydride bond, and reductive elimination of the alkane. youtube.com Rhodium catalysts are also employed in asymmetric C-H functionalization and cascade reactions. acs.orgnih.gov

Titanium (Ti): Titanium is an abundant and low-toxicity metal, making it an attractive component for developing sustainable catalytic processes. rsc.org While often associated with Ziegler-Natta polymerization, titanium complexes are also being explored for the synthesis of fine chemicals. rsc.org Titanium-catalyzed hydroamination and hydroaminoalkylation reactions offer alternative pathways to those provided by late transition metals. rsc.org The development of titanium-based catalysts for polycondensation reactions is also an active area of research. google.com Furthermore, computational studies using Density Functional Theory (DFT) have explored the mechanism of ethylene (B1197577) trimerization catalyzed by titanium complexes, providing insights into the role of the metal center in controlling reaction selectivity. acs.org

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. wikipedia.org This field has seen rapid growth, with applications in a wide array of transformations. mdpi.com

This compound has been employed as a substrate in several organocatalytic reactions. For example, it has been used in dihydroxylation reactions mediated by cyclobutane (B1203170) malonoyl peroxide. cardiff.ac.uk In one study, the reaction of this compound with malonoyl peroxides resulted in a 40% yield, demonstrating its reactivity, albeit lower than some other substrates. karger.com Additionally, this compound serves as a substrate in Lewis-acid catalyzed reactions of azodicarboxylates. lookchem.com The principles of organocatalysis are also applied in more complex cascade reactions, such as the synthesis of substituted cyclohexylamines through a sequence involving enamine, iminium, and Brønsted acid catalysis. organic-chemistry.org

Enantioselective Catalytic Reactions Utilizing this compound Substrates

The synthesis of single-enantiomer chiral compounds is of paramount importance, particularly in the pharmaceutical industry. Enantioselective catalysis, which uses a chiral catalyst to favor the formation of one enantiomer over the other, is a powerful tool for achieving this goal. buchler-gmbh.comrsc.org

A significant application in this area is the enantioselective isomerization of unfunctionalized achiral alkenes, such as this compound, to produce chiral alkenes. Research has demonstrated the feasibility of this transformation, opening avenues for the synthesis of chiral building blocks from simple precursors. acs.org The development of chiral catalysts, including those based on iron with novel 8-oxazoline iminoquinoline ligands, has enabled the highly enantioselective hydrogenation of 1,1-disubstituted alkenes under mild conditions. organic-chemistry.org Similarly, gold(I) complexes with chiral phospholane (B1222863) ligands have been shown to catalyze the asymmetric hydrogenation of alkenes. rsc.org The principles of these enantioselective hydrogenations and isomerizations are directly applicable to this compound, offering pathways to chiral ethylcyclohexane and related structures. buchler-gmbh.com

Computational and Experimental Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is crucial for optimizing existing catalysts and designing new, more efficient ones. A combination of experimental techniques and computational modeling provides deep insights into reaction pathways, transition states, and the factors controlling selectivity. researchgate.net

The catalytic cycle of manganese-catalyzed alkene isomerization has been extensively studied using both experimental and computational methods. chemrxiv.orgnih.gov In-situ NMR spectroscopy and deuterium (B1214612) labeling experiments provide experimental evidence for the reaction pathway, while Density Functional Theory (DFT) calculations elucidate the energetics of the catalytic cycle. nih.govacs.org These studies have confirmed a metal hydride mechanism, involving olefin insertion and β-hydride elimination, and have explained the observed selectivity for the E-isomer. nih.govacs.org

Similarly, mechanistic studies of iridium-catalyzed alkene isomerization have pointed to the involvement of π-allyl hydride intermediates as key species in the catalytic cycle. lookchem.com For rhodium-catalyzed reactions, such as the Type II cycloaddition, mechanistic investigations help to rationalize the observed stereochemical outcomes. nih.gov Computational tools, particularly DFT, are increasingly used to screen potential catalysts and to understand the electronic and steric effects that govern catalyst performance. acs.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Ethylidenecyclohexane

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. longdom.orglibretexts.org The resulting spectra provide a unique "fingerprint" based on the functional groups present. nih.govnist.gov

The IR and Raman spectra of ethylidenecyclohexane are dominated by absorptions corresponding to the vibrations of the C-H and C=C bonds.

C-H Stretching: Vibrations for sp³ C-H bonds (in the cyclohexane (B81311) ring and methyl group) appear just below 3000 cm⁻¹. The sp² C-H stretch of the vinylic proton appears just above 3000 cm⁻¹.

C=C Stretching: The carbon-carbon double bond stretch is a key feature. This vibration typically gives a moderate to weak band in the IR spectrum around 1650-1670 cm⁻¹. In the Raman spectrum, this C=C stretch is often a strong, sharp signal, as the polarizability of the bond changes significantly during the vibration. ustc.edu.cnyoutube.com

=C-H Bending: The out-of-plane bend for the vinylic C-H group is typically a strong band in the IR spectrum, found in the 800-900 cm⁻¹ region.

CH₂ Bending: The scissoring vibration of the CH₂ groups in the cyclohexane ring appears around 1450 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Intensity (IR/Raman)
=C-H Stretch ~3040 ~3040 Medium / Medium
C-H Stretch (sp³) 2850-2980 2850-2980 Strong / Strong
C=C Stretch ~1668 ~1668 Medium / Strong
CH₂ Scissoring ~1450 ~1450 Medium / Medium

Note: Frequencies are approximate and based on data from spectral databases. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. nist.gov For this compound, the electron ionization (EI) mass spectrum shows a clear molecular ion (M⁺) peak and a series of fragment ions that help confirm the structure. nih.govguidechem.com

Molecular Ion Peak (M⁺): The molecular formula C₈H₁₄ gives a molecular weight of 110.20 g/mol . nih.gov The mass spectrum will show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 110.

Fragmentation Pattern: The fragmentation of this compound is characteristic of cyclic alkenes. Common fragmentation pathways include:

Loss of a methyl group (-CH₃): A significant peak is observed at m/z 95, corresponding to the [M-15]⁺ ion.

Loss of an ethyl group (-C₂H₅): A peak at m/z 81 ([M-29]⁺) is also prominent.

Retro-Diels-Alder (RDA) type reactions: Cleavage of the cyclohexane ring can lead to a characteristic fragment at m/z 67. This corresponds to the cleavage of the ring, losing a neutral ethylene (B1197577) molecule and a methyl radical. Other ring fragmentations also contribute to the complex pattern in the lower mass region. nist.gov

Table 4: Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Relative Abundance
110 [C₈H₁₄]⁺ (Molecular Ion) High
95 [C₇H₁₁]⁺ (M - CH₃) High
81 [C₆H₉]⁺ (M - C₂H₅) Very High (Often Base Peak)

Note: Relative abundances can vary depending on the instrument and ionization conditions. nist.govguidechem.com

UV-Visible Spectroscopy in Conjugated Systems of this compound Derivatives

This compound itself, containing only an isolated double bond, does not absorb significantly in the standard UV-Visible range (200-800 nm). uobabylon.edu.iq Its π → π* electronic transition occurs at a wavelength below 200 nm. libretexts.org However, UV-Visible spectroscopy becomes a powerful tool for analyzing derivatives of this compound where the double bond is part of a larger conjugated system. youtube.commsu.edu

A chromophore is the part of a molecule responsible for its color by absorbing light. When the ethylidene double bond is conjugated with other π-systems (e.g., other double bonds, triple bonds, or aromatic rings), the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases. libretexts.org This shift results in the absorption of light at longer wavelengths (a bathochromic or red shift), moving the absorption maximum (λ_max) into the detectable UV-Vis region. uobabylon.edu.iq

For example, if a phenyl group were attached to the ethylidene moiety, creating a conjugated system, one would expect to see strong UV absorption. The extent of the bathochromic shift depends directly on the length of the conjugated system; more conjugated double bonds lead to a larger shift to longer wavelengths. libretexts.orgresearchgate.net

Table 5: Effect of Conjugation on UV-Visible Absorption

Compound Type Conjugation Typical λ_max (nm)
Isolated Alkene (e.g., this compound) No < 200
Conjugated Diene Yes ~217
Conjugated Triene Yes ~258

Note: This table illustrates the general principle of how conjugation affects λ_max. libretexts.org

Computational Chemistry Approaches to Ethylidenecyclohexane Systems

Quantum Mechanical Studies (e.g., DFT, Ab Initio) on Electronic Structure and Reactivity of Ethylidenecyclohexane

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic structure and reactivity of this compound. rsc.orgcharm-eu.eu These approaches solve approximations of the Schrödinger equation to determine the electronic wavefunction of the molecule, from which various properties can be derived. wikipedia.orgmdpi.com DFT has become particularly popular due to its balance of computational cost and accuracy in describing reaction pathways. researchgate.netnih.gov Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark data for reaction and activation energies. dominican.edu

A key application of QM methods is the prediction of reaction energetics and the characterization of transition states. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathways, calculate activation barriers, and determine the structures of fleeting transition state species. osti.gov For reactions involving alkenes like this compound, such as isomerization or addition reactions, DFT and ab initio calculations can elucidate the detailed mechanism. For instance, studies on related systems have shown that QM methods can accurately model C-H bond cleavage and the formation of radical or carbocation intermediates. researchgate.net

Computational studies on catalytic processes, such as the manganese-catalyzed isomerization of vinylcyclohexane (B147605) to this compound, rely on these predictions. acs.orgnih.gov The mechanism is often found to involve steps like double bond insertion into a metal-hydride bond followed by β-hydride elimination, with each step's feasibility assessed through calculated energy barriers. acs.orgnih.gov

Table 1: Representative Energetic Data from QM Studies on Alkene Reactions

Reaction Type Computational Method Key Finding Reference
Dehydrogenation DFT Prediction of transition state scaling relations to estimate reaction barriers. osti.gov osti.gov
Isomerization DFT Elucidation of a catalytic cycle involving metal-alkyl intermediates and β-hydride elimination. acs.orgnih.gov acs.orgnih.gov
Oxidation DFT Identification of radical intermediates and multiple transition states in the reaction pathway. researchgate.netresearchgate.net researchgate.netresearchgate.net

This table presents generalized findings from computational studies on reactions relevant to alkenes. The specific energetic values can vary significantly based on the exact substrates, catalysts, and computational level of theory used.

The six-membered ring of this compound is not planar and exists in several conformations. maricopa.edu Conformational analysis using QM methods helps to determine the relative energies and populations of these different spatial arrangements. The most stable conformation for a cyclohexane (B81311) ring is typically the "chair" form, which minimizes both angle strain and torsional strain. maricopa.eduupenn.edu Other higher-energy conformations include the "boat" and "twist-boat". upenn.edupharmacy180.com

For substituted cyclohexanes, the position of the substituent (axial vs. equatorial) significantly impacts stability due to steric interactions. maricopa.eduorganicchemistrytutor.com Computational studies, for example using the G3(MP2)//B3LYP method, have been employed to evaluate the relative stabilities of various conformers and isomers of related cyclic compounds. researchgate.net In the case of this compound, the exocyclic double bond influences the ring's geometry and the energetic landscape of its conformers. The relative stability of this compound compared to its endocyclic isomer, 1-ethylcyclohexene (B74122), has also been a subject of computational investigation, with findings indicating that 1-alkylcycloalkenes are generally the most thermodynamically stable isomers. researchgate.net

Table 2: Relative Stabilities of Cyclohexane Conformations

Conformation Relative Energy (kcal/mol) Key Feature Reference
Chair 0 (most stable) All C-H bonds are staggered, minimizing torsional strain. maricopa.eduupenn.edupharmacy180.com
Twist-Boat ~5.5 Less stable than chair; alleviates some steric strain of the boat form. upenn.edu

Note: Energy values are approximate for unsubstituted cyclohexane and serve as a general reference.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of particles over time, providing insights into dynamic processes like conformational changes, molecular vibrations, and intermolecular interactions. rsc.orgnih.gov

For a flexible molecule like this compound, MD simulations can reveal the dynamics of ring-flipping between different chair conformations and the motion of the ethylidene group. These simulations can be performed using classical force fields or, for higher accuracy in describing chemical reactions, with forces derived from quantum mechanical calculations in a method known as ab initio molecular dynamics (AIMD). nih.govchemrxiv.org MD is also instrumental in studying how this compound interacts with solvents, surfaces, or the active sites of enzymes, which is crucial for understanding its behavior in complex chemical environments. mdpi.comnih.gov

Computational Catalysis Studies for Elucidating Reaction Pathways

Computational chemistry is indispensable in the field of catalysis for elucidating complex reaction mechanisms that are difficult to probe experimentally. researchgate.net DFT calculations are widely used to model the entire catalytic cycle for reactions involving this compound, either as a reactant or a product. acs.orgnih.gov

For example, in the manganese-catalyzed isomerization of vinylcyclohexane, computational studies have shown that the catalytic process is likely initiated by the liberation of a borane (B79455) adduct, followed by the insertion of the alkene's double bond into a manganese-hydride species to form an alkyl-manganese intermediate. acs.orgnih.gov Subsequent β-hydride elimination yields the isomerized product, this compound. acs.orgnih.gov Similarly, studies on the iron-catalyzed cyclopropanation of this compound have used computational methods to understand catalyst efficiency and reaction selectivity. acs.org By calculating the energies of all intermediates and transition states, researchers can identify the rate-determining step and rationally design more efficient catalysts. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. nih.govnih.gov While specific QSAR models for this compound itself are not prominent in the literature, the methodology can be applied to its derivatives to predict their behavior.

The process involves generating a set of molecular descriptors for a series of this compound derivatives. These descriptors quantify various aspects of the molecule's physicochemical properties, such as size, shape, lipophilicity, and electronic characteristics. A statistical model, often based on multiple linear regression or machine learning algorithms, is then developed to find a mathematical relationship between these descriptors and an observed activity (e.g., receptor binding affinity, toxicity). nih.govnih.gov Such models, once validated, can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of compounds with desired properties and reducing the need for extensive experimental screening. nih.gov The development of reliable QSAR models requires careful validation, including internal (e.g., cross-validation) and external validation with an independent test set of compounds. nih.gov

Polymerization Chemistry Involving Ethylidenecyclohexane

Direct Polymerization of Ethylidenecyclohexane Monomers

The direct polymerization of this compound via its exocyclic double bond presents significant challenges. The tetrasubstituted nature of the double bond imparts steric hindrance and thermodynamic stability, making it less susceptible to conventional polymerization techniques compared to monosubstituted or disubstituted alkenes.

Cationic Polymerization : This method is a potential route for polymerizing alkenes with electron-donating groups that can stabilize a cationic intermediate. wikipedia.orgyoutube.com In theory, an initiator like a protic acid (e.g., HCl) or a Lewis acid (e.g., AlCl₃) could protonate the double bond of this compound to form a tertiary carbocation. youtube.com This cation would then act as the active center for propagation, adding to subsequent monomer molecules. youtube.com However, the stability of this tertiary carbocation can also facilitate chain transfer reactions, such as the loss of a beta-hydrogen, which would terminate the growing polymer chain and limit the molecular weight. The high activation energy required for initiation and the propensity for side reactions make the cationic homopolymerization of this compound generally inefficient.

Radical Polymerization : Radical polymerization is a common industrial process for producing a wide variety of polymers. libretexts.orgyoutube.com The process involves initiation, propagation, and termination steps. youtube.com An initiator, such as a peroxide, generates a radical that can add across the double bond of a monomer. youtube.com For this compound, the resulting tertiary radical would be relatively stable. However, the steric hindrance around the tetrasubstituted double bond significantly impedes the approach of the growing polymer radical, making the propagation step kinetically unfavorable. Consequently, this compound shows low reactivity in radical homopolymerization, and high molecular weight polymers are not readily obtained through this mechanism.

Co-polymerization Strategies Incorporating this compound Units

The reactivity ratios, r₁ and r₂, are defined as the ratio of the rate constant for a growing polymer chain ending in monomer 1 adding another molecule of monomer 1 (k₁₁) to the rate constant of it adding monomer 2 (k₁₂), and vice versa. frontiersin.org

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

The product of the reactivity ratios (r₁r₂) indicates the tendency of the monomers to arrange in the polymer chain. nih.gov

If r₁r₂ ≈ 1 , a random copolymer is formed. uomustansiriyah.edu.iq

If r₁r₂ ≈ 0 (and both r₁ and r₂ are less than 1), an alternating copolymer is favored.

If r₁ and r₂ > 1 , block copolymerization is likely, though this is rare in radical polymerization. open.edu

While extensive data for this compound is not widely published, its low reactivity suggests that its reactivity ratio (e.g., r₁) would be very low when copolymerized with highly reactive monomers like styrene (B11656) or methyl methacrylate. This implies that the comonomer would add to a chain ending in an this compound radical much faster than another this compound monomer would. For instance, in a hypothetical copolymerization with styrene (M₂), the reactivity ratio for this compound (M₁), r₁, would be expected to be close to zero.

Interactive Table: Hypothetical Reactivity Ratios and Resulting Copolymer Structures

Explore how different reactivity ratios for a hypothetical copolymerization between Monomer 1 (M₁) and Monomer 2 (M₂) influence the resulting copolymer structure.

r₁ (M₁)r₂ (M₂)r₁ * r₂Predominant Copolymer Structure
0.10.20.02Alternating
0.81.20.96Random
5.00.10.50Blocky (tendency toward M₁ blocks)
0.0520.01.00Random (with tendency for M₂ blocks)

Note: This table presents illustrative examples. Actual reactivity ratios must be determined experimentally. asianpubs.orgrsc.orguc.edu

Isomerization Polymerization Mechanisms (e.g., Vinylcyclohexene (B1617736) to Ethylidenecyclohexene)

Isomerization polymerization is a fascinating process where a monomer isomerizes to a different structure either before or during the polymerization event. This mechanism can produce polymers with structures that are not directly accessible from the starting monomer. A relevant example is the polymerization of vinylcyclohexene isomers.

Research has shown that under anionic polymerization conditions, 3-vinylcyclohexene can isomerize to 3-ethylidenecyclohexene. jst.go.jp However, reports indicate that while isomerization occurs, subsequent polymerization to a high molecular weight polymer was not achieved under the studied anionic conditions. jst.go.jp Similarly, studies on 4-vinylcyclohexene (B86511) have demonstrated its propensity to isomerize to the more stable bicyclo[3.2.1]oct-2-ene radical cation under certain conditions, which highlights the thermodynamic driving forces that can favor rearrangement over direct polymerization. osti.gov

The process typically involves a catalyst that can facilitate the migration of the double bond from the vinyl group (exocyclic) to a more stable position within the ring or an exocyclic position involving a different carbon, such as in the conversion of a vinyl group to an ethylidene group. While the isomerization of vinylcyclohexene to this compound is plausible, achieving controlled polymerization of the isomerized product remains a significant synthetic challenge. google.comgoogle.com

Applications of Ethylidenecyclohexane in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Substrate in Complex Molecule Construction

Ethylidenecyclohexane's exocyclic double bond makes it a reactive and versatile starting material for a variety of chemical transformations, enabling the synthesis of complex molecular architectures. lookchem.comthieme-connect.com Its utility is demonstrated in several key reaction types, including hydroboration-oxidation, ozonolysis, and epoxidation.

Hydroboration-Oxidation: This two-step reaction converts this compound into an alcohol. The hydroboration step is regioselective, proceeding in an anti-Markovnikov fashion where the boron atom attaches to the less substituted carbon of the double bond. wikipedia.orglibretexts.org Subsequent oxidation replaces the boron group with a hydroxyl group, yielding (2-cyclohexyl)ethanol. wikipedia.org This method is stereospecific, resulting in syn-addition of the hydrogen and hydroxyl groups. wikipedia.orgmasterorganicchemistry.com

Ozonolysis: The cleavage of the double bond in this compound via ozonolysis is a powerful tool for generating carbonyl compounds. wikipedia.orgmasterorganicchemistry.com Treatment with ozone followed by a reductive work-up (e.g., with zinc dust or dimethyl sulfide) breaks the double bond to form cyclohexanone (B45756) and acetaldehyde. cdnsciencepub.combyjus.com This reaction is particularly useful for synthesizing cyclic ketones and aldehydes which are valuable building blocks in organic synthesis. cdnsciencepub.com

Epoxidation: this compound can be converted to its corresponding epoxide, 1-ethyl-7-oxabicyclo[4.1.0]heptane, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgorganic-chemistry.org Epoxides are highly reactive intermediates due to their strained three-membered ring and can be opened by various nucleophiles to introduce a wide range of functional groups, making them crucial for the synthesis of complex molecules. libretexts.orgwikipedia.org

Interactive Table: Reactions of this compound in Complex Molecule Construction

ReactionReagentsProduct(s)Key Features
Hydroboration-Oxidation1. BH3·THF 2. H2O2, NaOH(2-Cyclohexyl)ethanolAnti-Markovnikov, syn-addition
Ozonolysis (Reductive Work-up)1. O3 2. Zn/H2O or (CH3)2SCyclohexanone, AcetaldehydeCleavage of the double bond
Epoxidationm-CPBA1-Ethyl-7-oxabicyclo[4.1.0]heptaneFormation of a strained three-membered ring

Role as a Key Intermediate in Pharmaceutical Synthesis Pathways

The reactivity of this compound and its derivatives makes it a valuable intermediate in the synthesis of pharmaceuticals. lookchem.com The functional groups that can be introduced through the reactions described above serve as handles for further molecular elaboration, allowing for the construction of complex drug scaffolds. lookchem.com For instance, the cyclohexyl moiety is present in numerous bioactive molecules, and this compound provides a convenient entry point for its incorporation. The ability to control stereochemistry during reactions like hydroboration-oxidation is particularly important in pharmaceutical synthesis, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. wikipedia.org

Application in the Production of Specialty Chemicals (e.g., Flavors and Fragrances)

The derivatives of this compound have found applications in the flavor and fragrance industry. mdpi.com The oxidation products of this compound, such as cyclohexanone, are important precursors to various fragrances. For example, cyclohexanone can be a starting material for the synthesis of compounds with floral and fruity notes. The structural framework of this compound can be modified to produce a range of scents, contributing to the diverse palette available to perfumers. mdpi.com

Contribution to Novel Polymer Architectures and Properties

This compound can be utilized in the production of polymers, contributing to the development of new materials with unique properties. lookchem.com Its ability to undergo polymerization reactions can lead to the formation of polymers with specific characteristics, such as high thermal stability and distinct mechanical properties. lookchem.com For instance, it can be used in the synthesis of norbornene-based polymers. lookchem.com The incorporation of the this compound unit into a polymer backbone can influence the polymer's architecture, leading to materials with tailored properties for various applications. Dendritic or hyperbranched polymers, for example, can be synthesized using monomers derived from hydroxystyrene (B8347415) derivatives, and these polymers have applications as base resins for resist materials in microfabrication. google.com

Environmental Fate and Advanced Degradation Pathways of Ethylidenecyclohexane

Oxidative Degradation Mechanisms in Environmental Matrices

In environmental matrices such as the atmosphere and aquatic systems, ethylidenecyclohexane is susceptible to attack by oxidizing agents. The primary mechanisms involve reactions with ozone (O₃) and hydroxyl radicals (•OH).

The ozonolysis of this compound proceeds through the Criegee mechanism, where ozone attacks the double bond. cdnsciencepub.comcdnsciencepub.comwikipedia.orglibretexts.org This reaction cleaves the double bond, initially forming an unstable primary ozonide (molozonide), which then rearranges into a more stable ozonide intermediate. libretexts.org This intermediate subsequently decomposes, especially in the presence of other compounds like cyclohexanone (B45756), to yield two primary carbonyl compounds: cyclohexanone and acetaldehyde. cdnsciencepub.com While ozonide formation can occur, in the presence of excess cyclohexanone, it is not the major pathway. cdnsciencepub.com

Hydroxyl radicals (•OH), which are highly reactive and photochemically generated in the atmosphere, also play a key role in the degradation of this compound. nih.gov The reaction is initiated by the electrophilic addition of the hydroxyl radical to the carbon-carbon double bond. nih.govyoutube.com This addition preferentially occurs at the position that forms the most stable carbon-centered radical. libretexts.orgmasterorganicchemistry.com The resulting hydroxyalkyl radical can then react further, typically with molecular oxygen in the environment, leading to the formation of various oxygenated products. nih.gov

Degradation PathwayOxidizing AgentKey Intermediates/ProductsMechanism
Ozonolysis Ozone (O₃)Molozonide, Ozonide, Cyclohexanone, AcetaldehydeCriegee mechanism involving electrophilic attack on the C=C double bond. cdnsciencepub.comcdnsciencepub.comlibretexts.org
Radical Oxidation Hydroxyl Radical (•OH)Hydroxyalkyl radicalAddition of the radical to the double bond to form the most stable carbon radical intermediate. nih.govlibretexts.org

Photochemical Transformation Pathways and Products

Photochemical processes contribute significantly to the transformation of this compound, particularly in the atmosphere and surface waters. These transformations can occur through direct photolysis or, more commonly, indirect photo-oxidation.

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the molecule, leading to its excitation and subsequent decomposition. youtube.com However, for many organic compounds like unsaturated ethers, direct photolysis in the solar actinic region is often a slow process compared to other degradation pathways. nih.gov

Indirect photo-oxidation is typically the more dominant photochemical pathway. This process is initiated by photosensitizers, which absorb sunlight and produce highly reactive species like hydroxyl radicals (•OH) and singlet oxygen. google.comnih.gov As discussed in the previous section, hydroxyl radicals readily react with the double bond of this compound, initiating a cascade of oxidative reactions. nih.gov The photolysis of water or other atmospheric components like hydrogen peroxide can serve as a source for these reactive radicals. youtube.comnih.gov The resulting products are similar to those from other oxidative processes, including ketones, aldehydes, and eventually carboxylic acids upon further oxidation.

Transformation PathwayMechanismInitiating SpeciesPotential Products
Direct Photolysis Absorption of UV radiation leading to bond cleavage.UV photonsFragmented molecules
Indirect Photo-oxidation Reaction with photochemically generated oxidants. youtube.comHydroxyl Radicals (•OH)Cyclohexanone, Acetaldehyde, Hydroxyalkyl radicals

Biodegradation Potential and Microbial Interaction Studies

The biodegradation of this compound involves microbial enzymes that catalyze its transformation into simpler compounds. While specific studies on this compound are limited, its degradation pathway can be inferred from studies on similar structures like cyclic alkanes and alkenes. enviro.wikinih.govresearchgate.net

Aerobic biodegradation is initiated by oxygenase enzymes, such as monooxygenases, which introduce oxygen atoms into the molecule. oup.comfrontiersin.org This can occur at the double bond to form an epoxide or at the cyclohexane (B81311) ring to form cyclohexanol, which is then oxidized to cyclohexanone. frontiersin.org The degradation of related compounds like dodecylcyclohexane (B156805) by Rhodococcus species has been shown to proceed via both ring oxidation and side-chain oxidation, forming intermediates such as cyclohexanecarboxylic acid and 4-dodecylcyclohexanone. nih.gov For this compound, initial enzymatic attack would likely lead to cyclohexanone, which can then undergo ring cleavage through a Baeyer-Villiger oxidation mechanism. nih.gov

Anaerobic biodegradation occurs in the absence of oxygen, often in environments like marine sediments, and is carried out by organisms such as sulfate-reducing bacteria. frontiersin.org The activation of stable molecules like cyclohexane under anaerobic conditions has been shown to involve addition to fumarate, yielding a cyclohexylsuccinate intermediate. frontiersin.org This is then further metabolized. While less is known about the anaerobic degradation of alkenes, it is a recognized metabolic process. nih.gov Microorganisms from genera including Rhodococcus, Alcanivorax, and Desulfosarcina are known to degrade cyclic hydrocarbons. cdnsciencepub.comnih.govfrontiersin.org

Degradation TypeKey EnzymesPrimary IntermediatesRelevant Microorganisms (from related compounds)
Aerobic MonooxygenasesCyclohexanone, Cyclohexanecarboxylic AcidRhodococcus sp., Alcanivorax sp. cdnsciencepub.comnih.gov
Anaerobic (e.g., Fumarate addases)Cyclohexylsuccinate (by analogy)Desulfosarcina-Desulfococcus cluster frontiersin.org

Advanced Analytical Techniques for Identification of Degradation Products

The identification and quantification of the transient and stable products formed during the degradation of this compound require sophisticated analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose. It is highly effective for separating and identifying volatile and semi-volatile organic compounds, which are typical products of this compound degradation. nih.govnih.gov GC-MS has been successfully used to detect metabolites in the biodegradation pathways of related cyclic alkanes, such as cyclohexanecarboxylic acid and 4-dodecylcyclohexanone. nih.gov

High-Performance Liquid Chromatography (HPLC) , often coupled with mass spectrometry (HPLC-MS), is another powerful tool, particularly for analyzing less volatile or more polar degradation products that are not easily amenable to GC analysis. nih.govresearchgate.netijmr.net.in

For certain polar degradation products, such as ketones like cyclohexanone, derivatization is often employed prior to GC analysis. researchgate.netdnacih.com This process chemically modifies the analyte to increase its volatility and thermal stability, and improve its chromatographic behavior. youtube.comyoutube.com For example, cyclohexanone can be derivatized to form a more stable compound that is easier to analyze. researchgate.net

Other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can provide detailed structural information for the definitive identification of unknown degradation products. ijmr.net.in

Analytical TechniquePurposeTarget AnalytesNotes
Gas Chromatography-Mass Spectrometry (GC-MS) Separation, identification, and quantification of volatile products.Aldehydes, ketones, carboxylic acid esters.Widely used for hydrocarbon degradation studies. nih.govnih.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis of polar and non-volatile intermediates.Carboxylic acids, larger oxygenated compounds.Complements GC-MS for a comprehensive analysis. nih.govresearchgate.net
Derivatization Improves volatility and detection of polar compounds for GC.Ketones (e.g., Cyclohexanone), Alcohols.Essential for accurate quantification of certain intermediates. researchgate.netdnacih.com
Nuclear Magnetic Resonance (NMR) Definitive structural elucidation of unknown products.All novel intermediates.Provides detailed information on molecular structure. ijmr.net.in

Q & A

Q. How can this compound’s environmental impact be assessed in academic studies?

  • Methodological Answer : Conduct biodegradation assays (e.g., OECD 301F) under aerobic/anaerobic conditions. Monitor metabolites via LC-MS and compare toxicity profiles with structurally similar hydrocarbons (e.g., cyclohexane) .
  • Ethical Compliance : Follow institutional guidelines for hazardous waste disposal and minimize synthetic scale .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.